1-(2,3-Difluorophenyl)ethylhydrazine
Description
Properties
IUPAC Name |
1-(2,3-difluorophenyl)ethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-5(12-11)6-3-2-4-7(9)8(6)10/h2-5,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJJCNZXQUFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Fluorine Substitutions
- 1-(1-(3,4-Difluorophenyl)ethyl)hydrazine
- Structure : Fluorine atoms at 3- and 4-positions on the phenyl ring.
- Molecular Formula : C₈H₁₀F₂N₂; Molecular Weight : 172.18 g/mol.
- Key Difference : Positional isomerism of fluorine atoms alters electronic effects and steric interactions. The 2,3-difluoro isomer may exhibit distinct reactivity in condensation reactions compared to the 3,4-difluoro analog due to proximity of substituents .
Chlorinated Derivatives
- (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- Structure : Chlorine atoms at 2- and 4-positions; hydrochloride salt form.
- Molecular Weight : 241.5 g/mol (including HCl).
- Key Difference : Chlorine’s larger atomic radius and lower electronegativity vs. fluorine reduce lipophilicity but increase molecular weight. The hydrochloride salt enhances solubility in polar solvents .
Nitro- and Methoxy-Substituted Hydrazines
- 1-(2,3-Dimethoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine Structure: Methoxy (electron-donating) and nitro (electron-withdrawing) groups. Key Difference: Bulky substituents like methoxy and nitro groups hinder rotational freedom, affecting crystallinity and intermolecular interactions.
Heterocyclic Hydrazine Derivatives
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-[(E)-(3-fluorophenyl)methylene]acetohydrazide Structure: Combines a purine core with a fluorophenyl hydrazide. This contrasts with simpler alkylhydrazines, which lack such heterocyclic complexity .
Physicochemical and Toxicological Properties
Physicochemical Trends
- Solubility : Fluorinated derivatives generally exhibit lower water solubility compared to chlorinated or salt forms. For example, the hydrochloride salt in enhances solubility for research applications .
- Stability : Fluorine’s strong C-F bond increases resistance to metabolic degradation, a critical factor in drug design .
Toxicity Considerations
- 1,2-Diphenylhydrazine : While structurally distinct, this compound’s toxicological profile highlights risks common to hydrazines, including hepatic and renal toxicity via metabolic activation to reactive intermediates. Such data suggest that fluorinated analogs like 1-(2,3-difluorophenyl)ethylhydrazine may require similar safety evaluations .
Q & A
Basic: What are the common synthetic routes for 1-(2,3-difluorophenyl)ethylhydrazine?
The synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors. For example:
- Step 1 : Condensation of (2,3-difluorophenyl)methyl derivatives with hydrazine hydrate to form intermediates like acetohydrazides .
- Step 2 : Reaction with aldehydes or ketones to yield hydrazones or substituted hydrazines. Evidence from patent applications highlights the use of catalysts like tetrakis(triphenylphosphine)palladium and optimized conditions (e.g., K₂CO₃, methanol/ethylene glycol mixtures) to achieve yields up to 40% .
- Purification : HPLC or LCMS is critical for isolating the final product, with retention times (e.g., 0.89–1.76 minutes) and mass spectra (e.g., m/z 604 [M+H]⁺) serving as key validation metrics .
Advanced: How can reaction conditions be optimized to mitigate low yields during synthesis?
Low yields often stem from unstable intermediates or competing side reactions. Strategies include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for fluorinated aryl groups .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while glycols (e.g., ethylene glycol) stabilize reactive species .
- Temperature Control : Maintaining ≤80°C prevents decomposition of heat-sensitive intermediates like hydrazones .
- Byproduct Analysis : LCMS tracking (m/z 597–732 [M+H]⁺) identifies unwanted adducts, guiding iterative refinement .
Basic: What analytical techniques are recommended for characterizing this compound?
- LCMS/HPLC : Critical for confirming molecular weight (m/z 604–732 [M+H]⁺) and purity. Retention times under standardized conditions (e.g., 0.89–1.76 minutes) differentiate isomers .
- NMR : ¹⁹F NMR resolves fluorine environments, while ¹H NMR identifies ethylhydrazine proton signals.
- Elemental Analysis : Validates stoichiometry, particularly for hydrazine nitrogen content .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Biological activity data for this compound is sparse, but insights can be drawn from structural analogs:
- Comparative Studies : Analogous difluorophenyl hydrazides (e.g., 1-(2,4-difluorophenyl)piperazine derivatives) show antimicrobial and enzyme inhibitory activity, suggesting similar mechanisms .
- Dose-Response Testing : Systematic evaluation across cell lines (e.g., cancer vs. normal) clarifies selectivity .
- Metabolic Stability Assays : Liver microsome studies predict pharmacokinetic behavior, addressing discrepancies in in vivo vs. in vitro results .
Advanced: What strategies are effective for analyzing and minimizing synthesis byproducts?
- High-Resolution Mass Spectrometry (HRMS) : Detects trace impurities (e.g., m/z 597 [M+H]⁺ from incomplete coupling) .
- Reaction Quenching : Adding scavengers (e.g., thiourea) traps reactive intermediates, reducing side products .
- DoE (Design of Experiments) : Statistically optimizes parameters (pH, temperature, stoichiometry) to suppress competing pathways .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Gloves, goggles, and lab coats are mandatory due to potential hydrazine toxicity .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate hydrazine-containing waste for specialized treatment to prevent environmental contamination .
Advanced: How can computational methods aid in designing derivatives with enhanced stability?
- DFT Calculations : Predict thermodynamic stability of fluorinated hydrazines by modeling electron-withdrawing effects of difluorophenyl groups .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- QSAR Models : Relate substituent patterns (e.g., -Cl, -CF₃) to logP and solubility, guiding structural modifications .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
- Intermediate Isolation : Non-isolable intermediates (e.g., thiazol-4-yl acetohydrazides) require continuous flow reactors for large-scale production .
- Purification Bottlenecks : Replace HPLC with flash chromatography using silica gel modified for fluorinated compounds .
- Exothermic Reactions : Implement temperature-controlled reactors to manage heat release during hydrazine formation .
Basic: How does the difluorophenyl group influence the compound’s reactivity?
The electron-withdrawing fluorine atoms:
- Enhance Electrophilicity : Facilitate nucleophilic attacks (e.g., hydrazine addition to carbonyl groups) .
- Steric Effects : Ortho-fluorine atoms hinder rotation, stabilizing planar conformations critical for binding biological targets .
Advanced: How can researchers address discrepancies in toxicological profiles between this compound and its analogs?
- Read-Across Analysis : Use data from 1,2-diphenylhydrazine (ATSDR studies) to infer acute toxicity endpoints, adjusting for fluorine’s electronegativity .
- In Silico Toxicology: Tools like ProTox-II predict hepatotoxicity and mutagenicity based on structural fragments .
- Metabolite Identification : LCMS-based metabolomics identifies toxic degradation products (e.g., fluorinated anilines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
